molecular formula C12H15N3O3S B2958321 1-(cyclopropylsulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide CAS No. 1428352-34-4

1-(cyclopropylsulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide

Cat. No. B2958321
M. Wt: 281.33
InChI Key: JGDWRXVFGCTCAA-UHFFFAOYSA-N
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Description

“1-(cyclopropylsulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide” is a chemical compound. However, detailed information about this compound is not readily available1.



Synthesis Analysis

I couldn’t find specific information on the synthesis of “1-(cyclopropylsulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide”.



Molecular Structure Analysis

Detailed molecular structure analysis of this compound is not available.



Chemical Reactions Analysis

Specific chemical reactions involving “1-(cyclopropylsulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide” are not documented.



Physical And Chemical Properties Analysis

Information on the physical and chemical properties of “1-(cyclopropylsulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide” is not available.


Scientific Research Applications

Chemical Synthesis and Structural Applications

1-(cyclopropylsulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide and its derivatives are extensively used in chemical synthesis and structural applications. Senczyszyn et al. (2013) demonstrated that N-alkenyl pyridine carboxamides undergo a dearomatizing cyclization, producing spirocyclic dihydropyridines with potential drug-like features (Senczyszyn, Brice, & Clayden, 2013). Miyamoto et al. (1987) synthesized derivatives with a sulfinyl or sulfonyl group, exploring their applications as antibacterial agents (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).

Pharmacological Activity

The pharmacological potential of compounds related to 1-(cyclopropylsulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide is a significant area of research. Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, investigating their antidepressant and nootropic activities (Thomas, Nanda, Kothapalli, & Hamane, 2016). Similarly, the work by Chandrashekaraiah et al. (2014) on pyrimidine-azitidinone analogs focused on their antimicrobial and antitubercular activities (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Antibacterial Applications

Azetidine derivatives are being explored for their antibacterial properties. Ajani et al. (2012) synthesized sulfonamides with N,N-diethyl-substituted amido moieties and tested their efficacy against key bacterial organisms (Ajani, Familoni, Wu, Echeme, & Sujiang, 2012).

Crystal Structure Analysis

Understanding the crystal structure of compounds like 1-(cyclopropylsulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide is crucial for their application in drug design and material science. Kang et al. (2015) presented the crystal structure of cyclosulfamuron, a related compound, providing insights into its molecular interactions (Kang, Kim, Kwon, & Kim, 2015).

Anticancer and Antimicrobial Research

Gokhale et al. (2017) synthesized indole-pyrimidine hybrids containing a substituted 2-amino pyrimidine moiety, evaluating their in vitro anticancer and antimicrobial activity, demonstrating the potential of such compounds in therapeutic applications (Gokhale, Dalimba, & Kumsi, 2017).

Safety And Hazards

Safety and hazard information for this compound is not available.


Future Directions

Potential future directions for research on this compound are not available.


properties

IUPAC Name

1-cyclopropylsulfonyl-N-pyridin-4-ylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c16-12(14-10-3-5-13-6-4-10)9-7-15(8-9)19(17,18)11-1-2-11/h3-6,9,11H,1-2,7-8H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDWRXVFGCTCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylsulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide

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